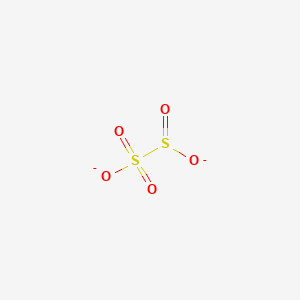

Metabisulfite

Description

Structure

3D Structure

Propriétés

Numéro CAS |

23134-05-6 |

|---|---|

Formule moléculaire |

O5S2-2 |

Poids moléculaire |

144.13 g/mol |

InChI |

InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5)/p-2 |

Clé InChI |

WBZKQQHYRPRKNJ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)(=O)[O-] |

SMILES canonique |

[O-]S(=O)S(=O)(=O)[O-] |

Synonymes |

metabisulfite metabisulphite |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Use of Sodium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of sodium metabisulfite (Na₂S₂O₅) pertinent to its use in a laboratory setting. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, safe handling, and key experimental applications.

Core Chemical and Physical Properties

Sodium this compound, also known as sodium pyrosulfite, is an inorganic salt that is widely utilized for its antioxidant and reducing properties.[1] It presents as a white to yellowish crystalline powder with a distinct odor of sulfur dioxide.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of sodium this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [2][3] |

| Molar Mass | 190.11 g/mol | [2][3] |

| Appearance | White to yellowish crystalline powder | [1][2] |

| Odor | Pungent, sulfur dioxide-like | [4][5] |

| Density | 1.48 g/cm³ | [6] |

| Melting Point | Decomposes at >150°C | [2][7] |

Table 2: Solubility and pH Characteristics

| Property | Value | References |

| Solubility in Water | 54 g/100 mL at 20°C; 81.7 g/100 mL at 100°C | [2][5] |

| Solubility in Other Solvents | Soluble in glycerin; slightly soluble in ethanol | [2][5] |

| pH of Solution (5-10% w/v) | 3.5 - 5.0 | [2] |

Safety and Handling in the Laboratory

Proper handling and storage of sodium this compound are crucial to ensure laboratory safety. The compound can cause irritation to the skin, eyes, and respiratory tract.[8] In sulfite-sensitive individuals, it may provoke allergic reactions, including bronchospasm.[8]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling sodium this compound.[9] In poorly ventilated areas or when generating dust, respiratory protection is necessary.[9]

-

Ventilation: All handling of solid sodium this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of sulfur dioxide gas which is liberated upon contact with acids or moisture.[9]

-

Storage: Store in a cool, dry, well-closed container, protected from light.[10] It is incompatible with strong acids, oxidizing agents, and water.[8]

-

Disposal: Dispose of sodium this compound and its solutions as hazardous waste in accordance with local, state, and federal regulations.[10][11]

Key Laboratory Applications and Experimental Protocols

Sodium this compound is a versatile reagent with several important applications in the laboratory, primarily leveraging its properties as a reducing agent and antioxidant.

Preparation of Standard Solutions

A common stock solution is a 10% (w/v) aqueous solution.

Experimental Protocol: Preparation of a 10% (w/v) Sodium this compound Solution

Materials:

-

Sodium this compound (Na₂S₂O₅), analytical grade

-

Deionized or distilled water

-

150 mL glass beaker

-

100 mL Class A volumetric flask

-

Magnetic stirrer and stir bar

-

Analytical balance and weigh boat

Procedure:

-

Safety Precautions: Don appropriate PPE and perform all steps within a chemical fume hood.

-

Weighing: Accurately weigh 10.0 g of sodium this compound powder.[1]

-

Dissolution: Place approximately 80 mL of deionized water in the beaker with a magnetic stir bar. While stirring, slowly add the weighed sodium this compound.[1]

-

Transfer: Once fully dissolved, carefully transfer the solution to the 100 mL volumetric flask.[1]

-

Final Volume: Rinse the beaker with small portions of deionized water and add the rinsings to the flask. Add deionized water to the flask until the meniscus reaches the 100 mL calibration mark.[1]

-

Mixing: Stopper the flask and invert several times to ensure a homogenous solution.[1]

Use as a Reducing Agent

Sodium this compound is an effective reducing agent in various organic reactions.[12] In aqueous solutions, it generates bisulfite ions (HSO₃⁻), which are the active reducing species.[12]

Experimental Protocol: Reduction of an Aromatic Nitro Compound

This protocol provides a general method for the reduction of an aromatic nitro compound to an aniline (B41778) using sodium hydrosulfite, which can be generated in situ from sodium this compound.

Materials:

-

Aromatic nitro compound (e.g., o-nitrophenol)

-

Sodium hydrosulfite (or sodium this compound and a suitable reducing agent to generate it)

-

Water

-

Sodium hydroxide (B78521) (if pH adjustment is needed)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolution: Dissolve the aromatic nitro compound in an appropriate solvent system, which may be a biphasic mixture of water and an organic solvent.[12] For o-nitrophenol, a solution in aqueous sodium hydroxide can be prepared.[12]

-

Heating: Gently heat the solution to approximately 60°C.[12]

-

Addition of Reducing Agent: Prepare a solution of sodium hydrosulfite in water. Add this solution portion-wise to the heated solution of the nitro compound with stirring. The reaction is often exothermic and should be controlled.[12]

-

Reaction Monitoring: The reduction is typically rapid.[12] Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture. Isolate the product by filtration or extract it into an organic solvent.[12]

-

Purification: The crude product can be purified by recrystallization or chromatography.

DNA Bisulfite Conversion for Methylation Analysis

Bisulfite sequencing is a gold-standard technique for analyzing DNA methylation.[13] Sodium bisulfite (generated from sodium this compound in solution) deaminates unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[13]

Experimental Protocol: DNA Bisulfite Conversion

Materials:

-

Genomic DNA

-

Sodium this compound (Na₂S₂O₅)

-

Sodium Hydroxide (NaOH)

-

DNA purification kit (column-based)

-

Nuclease-free water

-

Thermal cycler

Procedure:

-

Reagent Preparation:

-

3 M NaOH: Prepare fresh by dissolving NaOH pellets in nuclease-free water.[13]

-

10 mM Hydroquinone: Prepare fresh by dissolving hydroquinone in nuclease-free water and protect from light.[13]

-

Sodium this compound Solution (pH 5.0): In a fume hood, dissolve sodium this compound in warm (50°C) nuclease-free water and add the hydroquinone solution.[13]

-

-

DNA Denaturation: Add 3 M NaOH to the genomic DNA sample and incubate at 37°C for 15 minutes.[13]

-

Sulfonation and Deamination: Add the prepared sodium this compound solution to the denatured DNA.[13] Incubate in a thermal cycler in the dark. A typical incubation is at 55°C for 16 hours, though rapid protocols at higher temperatures (e.g., 70°C for 30 minutes) exist.[13]

-

DNA Cleanup and Desulfonation: Purify the bisulfite-treated DNA using a DNA purification column according to the manufacturer's protocol. This step includes a desulfonation step, typically involving incubation with a high pH buffer (containing NaOH) at room temperature.[13]

-

Elution: Elute the converted DNA from the column using an appropriate elution buffer.[13] The DNA is now ready for downstream applications like PCR and sequencing.

Visualizing Chemical Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate key chemical reactions and experimental workflows involving sodium this compound.

Reaction of Sodium this compound in Water

When dissolved in water, sodium this compound hydrolyzes to form sodium bisulfite.

Caption: Hydrolysis of Sodium this compound in Water.

DNA Bisulfite Conversion Workflow

The process of DNA bisulfite conversion involves several critical steps, from denaturation to the final elution of converted DNA.

Caption: Experimental Workflow for DNA Bisulfite Conversion.

Conclusion

Sodium this compound is an indispensable reagent in the modern laboratory, valued for its strong reducing and antioxidant capabilities. A thorough understanding of its chemical properties, adherence to strict safety protocols, and the application of well-defined experimental procedures are essential for its effective and safe use in research and development. This guide provides a foundational resource for laboratory professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sodium this compound (Na2-S2O5) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Sodium this compound: Properties, Uses & Preparation Explained [vedantu.com]

- 5. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

- 6. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. collegedunia.com [collegedunia.com]

- 8. ineos.com [ineos.com]

- 9. benchchem.com [benchchem.com]

- 10. chemfax.com [chemfax.com]

- 11. Sodium this compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Sodium Metabisulfite in Molecular Biology: A Technical Guide to Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metabisulfite (Na₂S₂O₅) is a versatile inorganic compound with significant applications in molecular biology research. While widely known for its use as a preservative and antioxidant in various industries, its role in the laboratory is pivotal, primarily revolving around its ability to deaminate cytosine residues in nucleic acids. This property forms the bedrock of bisulfite sequencing, the gold-standard technique for DNA methylation analysis. Beyond this cornerstone application, sodium this compound's reducing and antioxidant properties are harnessed in specific contexts to ensure the integrity of biological molecules during experimental procedures.

This technical guide provides an in-depth exploration of the core applications of sodium this compound in molecular biology. It offers detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to aid researchers in understanding and implementing techniques that rely on this chemical compound.

Core Applications in Molecular Biology

The applications of sodium this compound in molecular biology can be broadly categorized into two main areas:

-

Nucleic Acid Deamination for Methylation Analysis: This is the most prominent application, where sodium this compound is used to convert unmethylated cytosines to uracils in DNA and RNA. This chemical conversion allows for the single-nucleotide resolution mapping of methylation patterns, which are crucial for understanding gene regulation, development, and disease.

-

Antioxidant and Reducing Agent: Sodium this compound is employed to prevent the oxidation of sensitive reagents and to protect nucleic acids and proteins from oxidative damage during extraction and analysis.

Bisulfite Sequencing for DNA Methylation Analysis

DNA methylation, the addition of a methyl group to the cytosine base, is a key epigenetic modification involved in gene silencing and chromatin organization.[1] Bisulfite sequencing is the most widely used method to study DNA methylation patterns at single-base resolution.[2] The technique relies on the chemical treatment of DNA with sodium bisulfite, which deaminates unmethylated cytosine to uracil (B121893), while methylated cytosines remain largely unreactive.[3][4] Subsequent PCR amplification and sequencing reveal the original methylation status, as uracil is read as thymine.[2]

The Chemistry of Bisulfite Conversion

The conversion of cytosine to uracil by sodium bisulfite is a three-step chemical process:

-

Sulfonation: The bisulfite ion adds to the 5-6 double bond of cytosine, forming a cytosine-6-sulfonate intermediate.[4]

-

Deamination: The intermediate undergoes hydrolytic deamination at the C4 position, converting it to uracil-6-sulfonate.[4] This reaction is significantly inhibited for 5-methylcytosine (B146107).

-

Desulfonation: Under alkaline conditions, the sulfonate group is removed, yielding uracil.[4]

Experimental Workflow for Bisulfite Sequencing

The general workflow for bisulfite sequencing involves several critical steps, from DNA preparation to data analysis.

Key Considerations and Quantitative Data

The efficiency of bisulfite conversion and the integrity of the DNA are critical for accurate methylation analysis. Several factors, including incubation time, temperature, and the specific reagents used, can significantly impact the outcome. The harsh chemical treatment can lead to DNA degradation, with studies indicating that 84-96% of the initial DNA can be degraded.[5][6]

The following tables summarize quantitative data on the performance of various commercial bisulfite conversion kits and reaction conditions.

Table 1: Comparison of Commercial Bisulfite Conversion Kits

| Kit Name | Manufacturer | Conversion Efficiency (%) | DNA Recovery (%) | Reference |

| Premium Bisulfite Kit | Diagenode | 99.0 ± 0.035 | ~55 | [4] |

| MethylEdge Bisulfite Conversion System | Promega | 99.8 ± 0.000 | 52 ± 3 | [4] |

| EpiTect Bisulfite Kit | Qiagen | 98.4 ± 0.013 | Not Reported | [2] |

| BisulFlash DNA Modification Kit | Epigentek | 97.9 | Not Reported | [2] |

| EZ DNA Methylation-Direct Kit | Zymo Research | 99.9 | 66 (for cfDNA) | [7][8] |

| EZ DNA Methylation-Gold Kit | Zymo Research | 99.5 | Not Reported | [9] |

| innuCONVERT Bisulfite Kits | Analytik Jena | 99.3 - 99.8 | Not Reported | [9] |

Table 2: Effect of Incubation Conditions on Bisulfite Conversion

| Incubation Temperature (°C) | Incubation Time | Expected Outcome | Notes | Reference |

| 50-55 | 4-16 hours | High conversion efficiency | Can lead to significant DNA degradation (84-96%) | [4][6] |

| 70 | 30 minutes | Complete conversion, reduced degradation | Optimized for rapid protocols | [4] |

| 90-95 | 10 minutes - 1 hour | Rapid conversion | Increased DNA degradation | [4] |

Experimental Protocols

Protocol 1: Standard Bisulfite Conversion of Genomic DNA

This protocol is a standard method for the bisulfite conversion of genomic DNA.

Materials:

-

Genomic DNA (100 ng - 2 µg)

-

Sodium this compound (e.g., Sigma, Cat. No. S9000)

-

Hydroquinone (B1673460) (e.g., Sigma, Cat. No. H9003)

-

Sodium Hydroxide (NaOH)

-

Nuclease-free water

-

DNA purification kit (column-based)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Preparation of Reagents:

-

3 M NaOH: Dissolve 1.2 g of NaOH pellets in nuclease-free water to a final volume of 10 ml. Prepare fresh.

-

10 mM Hydroquinone: Dissolve 11 mg of hydroquinone in 10 ml of nuclease-free water. Prepare fresh and protect from light.

-

Sodium this compound Solution (pH 5.0): In a fume hood, dissolve 1.9 g of sodium this compound in 3.2 ml of warm (50°C) nuclease-free water. Add 540 µl of 10 mM hydroquinone.[4]

-

-

DNA Denaturation:

-

To 20 µl of genomic DNA, add 2 µl of 3 M NaOH.

-

Incubate at 42°C for 20 minutes.[6]

-

-

Bisulfite Reaction:

-

DNA Cleanup and Desulfonation:

-

Purify the bisulfite-treated DNA using a DNA purification column according to the manufacturer's instructions.

-

Desulfonation: Add 500 µl of a freshly prepared 0.1 M NaOH solution to the column and incubate at room temperature for 15 minutes.

-

Wash the column twice with 80% ethanol.[10]

-

-

Elution:

-

Elute the converted DNA in 20-50 µl of pre-warmed (65°C) elution buffer or TE buffer.[4]

-

Protocol 2: RNA Bisulfite Sequencing

This protocol is adapted for the bisulfite treatment of RNA to detect 5-methylcytosine (5mC).

Materials:

-

Total RNA (1 µg)

-

DNase I

-

Commercial bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen)

-

Stem-loop RT primer specific for the RNA of interest

-

Reverse transcriptase

-

PCR primers specific for the converted RNA sequence

Procedure:

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating DNA.

-

RNA Bisulfite Conversion:

-

Use a commercial bisulfite conversion kit following the manufacturer's instructions, with modifications for RNA.

-

A typical protocol involves denaturation at 70°C for 5-10 minutes, followed by incubation at 60°C for 1 hour.[11] For structured RNAs like tRNA, multiple cycles of this treatment may be necessary.[11]

-

-

cDNA Synthesis:

-

Perform reverse transcription using a stem-loop primer specific to the 3' end of the target RNA to facilitate cDNA synthesis from the fragmented and converted RNA.[11]

-

-

PCR Amplification:

-

Amplify the cDNA using PCR primers designed to be specific for the bisulfite-converted sequence (unmethylated C to T).

-

-

Sequencing and Analysis:

-

Sequence the PCR products and align to the reference sequence to identify non-converted cytosines, indicating the presence of 5mC.

-

Sodium this compound as an Antioxidant and Reducing Agent

Beyond its central role in methylation analysis, sodium this compound's chemical properties as a reducing agent and antioxidant are beneficial in other molecular biology contexts.

Preventing Oxidation in DNA Extraction

In plant and fungal biology, DNA extraction can be challenging due to the presence of polyphenols and other secondary metabolites.[12] Upon cell lysis, polyphenol oxidases (PPOs) can catalyze the oxidation of these compounds into quinones, which can then covalently bind to and damage DNA, rendering it unsuitable for downstream applications like PCR.[12]

Sodium this compound is often included in DNA extraction buffers to inhibit PPO activity and act as a reducing agent, thereby protecting the DNA from oxidative damage and degradation.[12]

References

- 1. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing | PLOS One [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Performance Evaluation of Kits for Bisulfite-Conversion of DNA from Tissues, Cell Lines, FFPE Tissues, Aspirates, Lavages, Effusions, Plasma, Serum, and Urine | PLOS One [journals.plos.org]

- 10. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Chemistry of Cytosine Deamination by Sodium Bisulfite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical applications of cytosine deamination by sodium bisulfite. This reaction is a cornerstone of epigenetics research, particularly in the analysis of DNA methylation, a key mechanism in gene regulation and disease. This document delves into the reaction mechanism, kinetics, and influential factors, and provides detailed experimental protocols.

Introduction to Bisulfite-Mediated Cytosine Deamination

The treatment of DNA with sodium bisulfite is a fundamental technique for differentiating between cytosine and its methylated form, 5-methylcytosine (B146107) (5-mC).[1][2][3] This chemical modification selectively deaminates unmethylated cytosine residues to uracil (B121893), while 5-methylcytosine remains largely unreactive under the same conditions.[4][5][6] This differential reactivity is the basis for bisulfite sequencing, a gold-standard method for mapping DNA methylation patterns at single-nucleotide resolution.[2][3][7]

Upon subsequent PCR amplification, the uracil residues are read as thymine, while the 5-methylcytosine residues are still read as cytosine.[2][3] By comparing the sequence of bisulfite-treated DNA with an untreated reference, the methylation status of each cytosine can be determined.[7] Understanding the underlying chemistry of this process is crucial for optimizing experimental protocols and accurately interpreting methylation data.

The Chemical Mechanism

The conversion of cytosine to uracil by sodium bisulfite is a three-step process: sulfonation, hydrolytic deamination, and desulfonation.[5][6][8] The reaction is dependent on the DNA being in a single-stranded state, as the C5-C6 double bond of cytosine must be accessible to the bisulfite ions.[1]

Step 1: Sulfonation

The first step involves the reversible addition of a bisulfite ion (HSO₃⁻) across the 5,6-double bond of the cytosine ring.[5][6][9] This reaction leads to the formation of a 5,6-dihydrocytosine-6-sulfonate intermediate.[10][11] This initial addition is a rapid and reversible equilibrium.[5]

Step 2: Hydrolytic Deamination

The cytosine-bisulfite adduct then undergoes hydrolytic deamination at the C4 position, where the amino group is replaced by a hydroxyl group.[4][5][6] This irreversible step is the rate-limiting step of the overall reaction and results in the formation of a 5,6-dihydrouracil-6-sulfonate intermediate.[5]

Step 3: Alkali-Mediated Desulfonation

The final step is the removal of the sulfonate group from the uracil intermediate. This is typically achieved by raising the pH with an alkaline treatment (e.g., sodium hydroxide).[6][9][12] The increase in pH facilitates the elimination of the sulfonate group, regenerating the 5,6-double bond and forming uracil.[5][12]

The methyl group at the C5 position of 5-methylcytosine sterically hinders the initial sulfonation step, making the overall deamination reaction significantly slower, approximately two orders of magnitude slower than that of cytosine.[5][9][13] This kinetic difference is the key to distinguishing between methylated and unmethylated cytosines.

Figure 1: Chemical mechanism of cytosine deamination by sodium bisulfite.

Quantitative Data and Reaction Kinetics

The efficiency and rate of cytosine deamination are influenced by several factors, including bisulfite concentration, temperature, pH, and incubation time. Optimizing these parameters is critical for achieving complete conversion of unmethylated cytosines while minimizing the degradation of DNA and the deamination of 5-methylcytosine.

Factors Affecting the Reaction

-

Bisulfite Concentration: The rate of deamination is approximately proportional to the bisulfite concentration.[4] Higher concentrations can significantly speed up the reaction.[4][14]

-

Temperature: Elevated temperatures increase the reaction rate.[4] However, high temperatures can also lead to DNA degradation.[10]

-

pH: The optimal pH for the overall conversion of cytosine to the uracil-bisulfite adduct is in the acidic range, typically around pH 5.0-5.6.[4]

-

Incubation Time: Longer incubation times can lead to more complete conversion but also increase the risk of DNA degradation and inappropriate deamination of 5-methylcytosine.[10]

Reaction Kinetics and Conversion Efficiency

The deamination of cytosine follows pseudo-first-order kinetics in the presence of a large excess of bisulfite.[4][15] The tables below summarize key quantitative data from the literature regarding reaction rates and conversion efficiencies under various conditions.

| Parameter | Condition | Value | Reference |

| Half-life (t½) of Deoxycytidine | 5.3 M NaHSO₃-Na₂SO₃, 70°C | 3.0 min | [4] |

| 9 M (NH₄)HSO₃-NaHSO₃, 70°C | 1.8 min | [4] | |

| 9 M Bisulfite, pH 5.4, 90°C | < 1 min | [4] | |

| 9 M Bisulfite, pH 5.4, 50°C | 5 min | [4] | |

| 9 M Bisulfite, pH 5.4, 37°C | 17 min | [4] | |

| Deamination of 5-methyl-2'-deoxycytidine | 9 M (NH₄)HSO₃-NaHSO₃, 70°C, 10 min | 16% | [4] |

| 9 M (NH₄)HSO₃-NaHSO₃, 90°C, 10 min | 23% | [4] | |

| Conversion Efficiency of Cytosine | 9 M Bisulfite, pH 5.4, 90°C, 10 min | 99.6% | [4][14] |

| 9 M Bisulfite, pH 5.4, 70°C, 30 min | 100% | [4] |

Table 1: Reaction kinetics of cytosine and 5-methylcytosine deamination.

| Bisulfite Conversion Kit | Conversion Efficiency (%) | Reference |

| Premium Bisulfite kit (Diagenode) | 99.0 | [16] |

| MethylEdge Bisulfite Conversion System (Promega) | 99.8 | [16] |

| EpiTect Bisulfite kit (Qiagen) | 98.4 | [16] |

| BisulFlash DNA Modification kit (Epigentek) | 97.9 | [16] |

| EZ DNA Methylation-Direct Kit | 99.9 | [17] |

Table 2: Comparison of conversion efficiencies of commercial bisulfite conversion kits.

Experimental Protocols

Below are detailed methodologies for standard and rapid bisulfite conversion of genomic DNA. It is crucial to use freshly prepared solutions and high-quality reagents to ensure optimal results.

Standard Bisulfite Conversion Protocol

This protocol is a widely used "homebrew" method that generally provides effective deamination.[12]

Materials:

-

Genomic DNA (up to 2 µg)

-

Sodium metabisulfite (or sodium bisulfite)

-

Hydroquinone

-

Sodium hydroxide (B78521) (NaOH)

-

DNA purification columns

-

TE buffer (Tris-EDTA)

Procedure:

-

DNA Denaturation:

-

Resuspend up to 2 µg of genomic DNA in 20 µL of water.

-

Add 1 µL of 6.3 M NaOH.

-

Incubate at 39°C for 30 minutes to denature the DNA.[18]

-

-

Bisulfite Treatment:

-

Prepare a fresh saturated sodium bisulfite solution (e.g., dissolve 8.1 g of sodium bisulfite in 16 mL of water, adjust pH to 5.1 with 10 M NaOH, add 0.66 mL of 20 mM hydroquinone, and adjust the final volume to 20 mL).[18]

-

Add 208 µL of the bisulfite solution to the denatured DNA.[18]

-

Incubate at 55°C for 16 hours in the dark. To minimize DNA degradation, some protocols suggest cycling the temperature (e.g., 5 minutes at 95°C every 3 hours).[18]

-

-

Desalting:

-

Remove the bisulfite solution and purify the DNA using a DNA purification column according to the manufacturer's instructions.

-

-

Desulfonation:

-

Add NaOH to a final concentration of 0.3 M to the purified DNA.

-

Incubate at 37°C for 15 minutes.[18]

-

-

Final Purification:

-

Purify the desulfonated DNA using a DNA purification column.

-

Elute the bisulfite-converted DNA in an appropriate buffer (e.g., TE buffer).

-

Rapid Bisulfite Conversion Protocol

This protocol utilizes a higher bisulfite concentration and elevated temperature to significantly reduce the incubation time.[4][15]

Materials:

-

Genomic DNA

-

High-concentration ammonium (B1175870) bisulfite solution (e.g., 9 M)

-

DNA purification columns

Procedure:

-

DNA Denaturation:

-

Denature the DNA by heating at 98°C for 5 minutes.[12]

-

-

Bisulfite Treatment:

-

Desalting and Desulfonation:

-

Follow the desalting, desulfonation, and final purification steps as described in the standard protocol.

-

Figure 2: General experimental workflow for bisulfite sequencing.

Conclusion

The deamination of cytosine by sodium bisulfite is a powerful chemical reaction that has revolutionized the field of epigenetics. A thorough understanding of its mechanism, kinetics, and the factors that influence its efficiency is paramount for researchers and scientists in both academic and industrial settings. By carefully controlling the reaction conditions and following optimized protocols, it is possible to obtain high-quality, reliable DNA methylation data, which is essential for advancing our understanding of gene regulation in health and disease and for the development of novel therapeutic strategies.

References

- 1. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 2. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 3. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 4. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Reaction of sodium bisulfite with C, 5-mC and 5-hmC. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

A Deep Dive into Bisulfite Genomic Sequencing: Principles and Protocols for DNA Methylation Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of DNA methylation, a fundamental epigenetic modification, has revolutionized our understanding of gene regulation in both normal physiological processes and complex diseases. At the forefront of this exploration is bisulfite genomic sequencing, a powerful technique that provides single-nucleotide resolution of cytosine methylation patterns. This technical guide delves into the foundational principles of bisulfite sequencing, offering in-depth experimental protocols and quantitative data to empower researchers in their pursuit of epigenetic discovery.

The Chemical Cornerstone: Bisulfite Conversion

The elegance of bisulfite sequencing lies in a specific chemical reaction: the deamination of cytosine to uracil (B121893). Sodium bisulfite treatment of single-stranded DNA selectively converts unmethylated cytosines to uracils, while methylated cytosines (5-methylcytosine, 5-mC) and hydroxymethylated cytosines (5-hydroxymethylcytosine, 5-hmC) remain largely non-reactive.[1][2] Subsequent PCR amplification replaces the uracil with thymine. By comparing the sequenced DNA to a reference genome, researchers can pinpoint the exact locations of cytosine methylation, as the original methylated cytosines will be read as cytosines, while unmethylated cytosines will be read as thymines.[1]

The chemical transformation involves three key steps:

-

Sulfonation: The addition of a bisulfite group to the 5-6 double bond of cytosine.

-

Hydrolytic Deamination: The removal of the amino group from the cytosine-bisulfite derivative, forming a uracil-bisulfite derivative.

-

Alkali Desulfonation: The removal of the sulfonate group under alkaline conditions to yield uracil.[2]

It is crucial to note that 5-hydroxymethylcytosine (B124674) (5-hmC) can also be present in the genome and its behavior during bisulfite treatment differs from 5-mC, a factor to consider in experimental design and data interpretation.[3]

Quantitative Performance Metrics

The reliability of bisulfite sequencing hinges on several key performance indicators. The efficiency of the bisulfite conversion process, the accuracy of the sequencing, and the potential for biases are critical considerations for robust data interpretation.

| Parameter | Description | Typical Performance | Key Considerations |

| Conversion Efficiency | The percentage of unmethylated cytosines successfully converted to uracils. | >99% with optimized protocols and commercial kits.[4][5][6] | Incomplete conversion can lead to false-positive methylation calls.[4][5] |

| DNA Degradation | Bisulfite treatment can cause DNA fragmentation, leading to sample loss. | Can be significant (up to 90%), especially with harsh treatment conditions.[3] | Protocols with lower DNA input requirements and milder conversion conditions can mitigate this. |

| Sequencing Accuracy | The fidelity of the sequencing process in correctly identifying the bases post-conversion. | Varies by sequencing platform and library quality. End-repair artifacts can affect 1-2% of reads.[7] | Proper quality control and bioinformatics pipelines are essential to filter out low-quality reads and correct for biases. |

| PCR Bias | Preferential amplification of certain DNA fragments during the PCR step. | Can lead to over-representation of methylated DNA.[8] | Amplification-free methods or careful selection of polymerases can reduce this bias.[8] |

Experimental Workflows and Protocols

The application of bisulfite sequencing can be tailored to the specific research question, with several common methodologies available.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS provides the most comprehensive view of the methylome, interrogating nearly every cytosine in the genome.

Detailed Protocol for WGBS Library Preparation:

-

DNA Extraction and Fragmentation:

-

End Repair and A-Tailing:

-

Repair the fragmented DNA ends to create blunt ends.

-

Add a single adenine (B156593) (A) nucleotide to the 3' ends of the DNA fragments.[9]

-

-

Adapter Ligation:

-

Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during the subsequent bisulfite treatment.[10]

-

-

Bisulfite Conversion:

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters. This step enriches the library with fragments that have adapters on both ends.[11]

-

-

Sequencing and Data Analysis:

-

Sequence the amplified library on a high-throughput sequencing platform (e.g., Illumina).

-

Perform bioinformatics analysis to align the reads to a reference genome, call methylation states for each cytosine, and identify differentially methylated regions (DMRs).[12]

-

Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome.[11] This is achieved by using a methylation-insensitive restriction enzyme, typically MspI, which cuts at 'CCGG' sites, thereby enriching for CpG islands.[11][13]

Detailed Protocol for RRBS:

-

Genomic DNA Digestion:

-

Digest gDNA with the MspI restriction enzyme.[13]

-

-

Library Preparation:

-

Perform end-repair and A-tailing on the digested fragments.

-

Ligate methylated adapters to the fragments.[13]

-

-

Size Selection:

-

Bisulfite Conversion:

-

Treat the size-selected DNA with sodium bisulfite.[13]

-

-

PCR Amplification and Sequencing:

-

Amplify the library and perform high-throughput sequencing.[13]

-

Targeted Bisulfite Sequencing

For studies focused on specific genomic regions, targeted bisulfite sequencing offers a highly efficient and cost-effective approach. This method typically involves a PCR-based enrichment of the target regions from bisulfite-converted DNA.

Detailed Protocol for Amplicon-Based Targeted Bisulfite Sequencing:

-

Bisulfite Conversion:

-

Treat gDNA with sodium bisulfite.[15]

-

-

Target Enrichment PCR (PCR #1):

-

Amplify the specific regions of interest from the bisulfite-converted DNA using primers with partial adapter sequences as overhangs.[16]

-

-

Barcoding PCR (PCR #2):

-

Pool the PCR products from the first round and perform a second round of PCR to add sample-specific barcodes and the remaining sequencing adapter sequences.[16]

-

-

Sequencing:

-

Pool the barcoded libraries for sequencing.

-

Applications in Research and Drug Development

Bisulfite sequencing is a cornerstone of epigenetic research with wide-ranging applications.

DNA Methylation in Cancer Signaling

Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes or the activation of oncogenes.[17][18] Bisulfite sequencing is instrumental in mapping these changes and understanding their role in dysregulating key signaling pathways.

Genomic Imprinting

Genomic imprinting is an epigenetic phenomenon where genes are expressed in a parent-of-origin-specific manner. This process is regulated by differentially methylated regions (DMRs) that are established in the germline and maintained throughout development. Bisulfite sequencing is essential for identifying and characterizing these imprinted DMRs.[19][20][21][22]

Data Analysis Workflow

The analysis of bisulfite sequencing data requires a specialized bioinformatics pipeline to handle the unique nature of the C-to-T conversions.

The primary steps include:

-

Quality Control and Trimming: Assessing the quality of raw sequencing reads and removing adapter sequences and low-quality bases.

-

Alignment: Aligning the trimmed reads to a reference genome using specialized software like Bismark, which can handle the three-letter alphabet (C, T, G, A) of bisulfite-converted reads.[23]

-

Methylation Extraction: Determining the methylation status of each cytosine based on the alignment results.

-

Differential Methylation Analysis: Identifying statistically significant differences in methylation levels between different samples or conditions.

Conclusion

Bisulfite genomic sequencing remains the gold standard for DNA methylation analysis, providing unparalleled resolution and quantitative accuracy. By understanding the core principles of the bisulfite conversion chemistry, carefully selecting and executing the appropriate experimental workflow, and employing robust bioinformatics pipelines, researchers can unlock a wealth of information about the epigenetic regulation of the genome. This knowledge is not only crucial for fundamental biological research but also holds immense promise for the development of novel diagnostic and therapeutic strategies in a wide range of human diseases.

References

- 1. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 2. The method of estimating bisulfite conversion rate in DNA methylation analysis. | Semantic Scholar [semanticscholar.org]

- 3. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 4. Bisulfite-Converted DNA Quantity Evaluation: A Multiplex Quantitative Real-Time PCR System for Evaluation of Bisulfite Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisulfite-Converted DNA Quantity Evaluation: A Multiplex Quantitative Real-Time PCR System for Evaluation of Bisulfite Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole-genome bisulfite sequencing with improved accuracy and cost - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data. [repository.cam.ac.uk]

- 9. support.illumina.com [support.illumina.com]

- 10. lfz100.ust.hk [lfz100.ust.hk]

- 11. An Introduction to Reduced Representation Bisulfite Sequencing (RRBS) - CD Genomics [cd-genomics.com]

- 12. researchgate.net [researchgate.net]

- 13. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]

- 14. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]

- 15. med.upenn.edu [med.upenn.edu]

- 16. The BisPCR2 method for targeted bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Methylation: An Alternative Pathway to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA methylation in cancer - Wikipedia [en.wikipedia.org]

- 19. Bisulfite-based methylation analysis of imprinted genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bisulfite-Based Methylation Analysis of Imprinted Genes | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Profiling the DNA methylation patterns of imprinted genes in abnormal semen samples by next-generation bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficient Bisulfite Sequencing Analysis with Seven Bridges [sevenbridges.com]

The Antimicrobial Power of Sodium Metabisulfite: A Technical Guide for Researchers

An in-depth exploration into the antimicrobial properties and applications of sodium metabisulfite, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Delving into its mechanisms of action, quantitative efficacy, and detailed experimental protocols, this paper illuminates the critical role of sodium this compound in microbial inhibition.

Introduction: A Versatile Antimicrobial Agent

Sodium this compound (Na₂S₂O₅), a white crystalline powder, is a widely utilized inorganic salt in various industries, including food, beverage, and pharmaceuticals.[1][2] Its primary function lies in its potent antimicrobial and antioxidant properties, making it an effective preservative.[1] When dissolved in water, sodium this compound forms sodium bisulfite (NaHSO₃), which is in equilibrium with sulfur dioxide (SO₂).[2][3] The antimicrobial activity is primarily attributed to the undissociated sulfurous acid (H₂SO₃) that predominates at lower pH levels, typically below 4.5.[2][4] This guide will explore the multifaceted antimicrobial characteristics of sodium this compound, providing a technical foundation for its application in research and development.

Mechanism of Antimicrobial Action

The inhibitory effect of sodium this compound on microorganisms is not attributed to a single mode of action but rather a combination of disruptive processes targeting vital cellular functions. The primary active agent, sulfur dioxide, readily penetrates the microbial cell membrane and wreaks havoc on the cell's internal machinery.[1]

The key mechanisms include:

-

Enzyme Inhibition: Sulfur dioxide is a potent inhibitor of various enzymes essential for microbial metabolism. It can cleave disulfide bonds in proteins, leading to conformational changes and inactivation of enzymes involved in critical pathways like glycolysis and ATP synthesis.[1][5] This disruption of energy production is a significant factor in its microbicidal and microbistatic effects.

-

Disruption of Cellular Respiration: Sulfite (B76179) can interfere with the electron transport chain in microbial respiration, further impeding ATP synthesis.[6] Specifically, it has been shown to inhibit glutamate (B1630785) dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to a reduction in NADH and subsequent ATP production.[7]

-

Damage to Nucleic Acids and Protein Synthesis: Sodium this compound and its byproducts can react with cellular components, including DNA and RNA, potentially leading to mutations and inhibition of replication and transcription.[1] It can also interfere with protein synthesis, further hindering cell growth and proliferation.[8]

-

Cell Membrane Disruption: Evidence suggests that sulfites can interact with the cell membrane, altering its permeability and leading to the leakage of essential cellular components.[4]

-

Nutrient Depletion: In some cases, the antimicrobial effect can be indirect. For instance, sodium this compound has been shown to degrade thiamine (B1217682) (Vitamin B1) in the growth medium, effectively starving microorganisms that are auxotrophic for this essential nutrient.[9]

Figure 1. General mechanism of antimicrobial action of sodium this compound.

Quantitative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial microbial population. The efficacy of sodium this compound is influenced by factors such as pH, temperature, and the specific microorganism.[4]

Antibacterial Activity

Sodium this compound exhibits broad-spectrum activity against a variety of pathogenic and spoilage bacteria.

| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 512 | 512 | [10][11] |

| Staphylococcus epidermidis | 1024 | - | [10][11] |

| Salmonella enterica | >50,000 | - | [12] |

| Escherichia coli | - | - | [13] |

| Listeria monocytogenes | - | - | [12] |

| Clostridium difficile | 1000 | >1000 | [14] |

Table 1. Minimum Inhibitory and Bactericidal Concentrations of Sodium this compound against Selected Bacteria. Note: "-" indicates data not available in the cited sources.

Antifungal Activity

Sodium this compound is also highly effective against a range of yeasts and molds, which are common culprits in food spoilage.

| Fungus | MIC (%) | Reference(s) |

| Geotrichum candidum | 0.25 | [15] |

| Aspergillus spp. | 3 - 10 | [16][17][18] |

| Penicillium spp. | 3 - 10 | [16][17][18] |

| Alternaria alternata | 0.2 | [19][20] |

| Botrytis cinerea | 0.2 | [19][20] |

| Penicillium italicum | 0.2 | [19][20] |

| Penicillium digitatum | 0.2 | [19][20] |

| Fusarium oxysporum f.sp. cepae | 0.0625 | [21] |

Table 2. Minimum Inhibitory Concentrations of Sodium this compound against Selected Fungi.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the antimicrobial and related properties of sodium this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of sodium this compound against a target microorganism.

Materials:

-

Sodium this compound (analytical grade)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Microorganism culture in log phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Sodium this compound Stock Solution: Prepare a concentrated stock solution of sodium this compound in sterile distilled water and sterilize by filtration (0.22 µm filter).

-

Preparation of Inoculum: Culture the test microorganism in the appropriate broth until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the sodium this compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

-

Controls:

-

Positive Control: A well containing broth and the microbial inoculum without sodium this compound.

-

Negative Control: A well containing only broth to check for sterility.

-

-

Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of sodium this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[14]

Figure 2. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.[22][23][24]

Materials:

-

Results from the MIC test

-

Agar (B569324) plates with appropriate growth medium

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.[22]

-

Incubation: Incubate the agar plates at the optimal temperature and duration for the test microorganism.

-

Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[23][24]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to evaluate the antioxidant capacity of sodium this compound.[25][26][27][28][29]

Materials:

-

Sodium this compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

Spectrophotometer or microplate reader

-

Positive control (e.g., ascorbic acid or Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Preparation of Sample Solutions: Prepare various concentrations of sodium this compound in the same solvent.

-

Reaction: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm. The purple color of the DPPH radical will fade to yellow in the presence of an antioxidant.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[26]

ABTS Radical Cation Decolorization Assay (Antioxidant Activity)

This is another widely used method to assess antioxidant capacity.[30][31][32][33][34]

Materials:

-

Sodium this compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Trolox)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation, which has a blue-green color.[31]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[31]

-

Preparation of Sample Solutions: Prepare various concentrations of sodium this compound in the same solvent.

-

Reaction: In a test tube or microplate well, mix a specific volume of the ABTS•+ working solution with a specific volume of the sample solution.

-

Incubation: Incubate the mixture at room temperature for a set period (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solution at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.[31]

Polyphenol Oxidase (PPO) Inhibition Assay

This protocol is used to evaluate the anti-browning effect of sodium this compound by measuring its ability to inhibit the PPO enzyme.[35][36][37][38]

Materials:

-

Sodium this compound

-

Source of PPO (e.g., mushroom, apple, or potato extract)

-

Substrate (e.g., catechol or L-DOPA)

-

Phosphate (B84403) buffer (at a specific pH, e.g., 6.8)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize the source material (e.g., mushroom) in a cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the crude PPO extract.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the phosphate buffer, the substrate solution, and the sodium this compound solution at various concentrations.

-

Initiation of Reaction: Add the PPO enzyme extract to the cuvette to start the reaction.

-

Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) over a set period of time.

-

Calculation: The percentage of PPO inhibition is calculated by comparing the rate of the reaction with and without the inhibitor.

Conclusion

Sodium this compound stands as a robust and versatile antimicrobial agent with a well-documented history of efficacy in various applications. Its multifaceted mechanism of action, targeting multiple essential cellular processes, makes it a formidable inhibitor of a broad spectrum of bacteria and fungi. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and harness the antimicrobial potential of sodium this compound in their respective fields. A thorough understanding of its properties and the methodologies for its evaluation is paramount for its effective and safe utilization in the development of new drugs, food preservation techniques, and other scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. Is sodium this compound an effective disinfectant for my RO system? - American Water Chemicals, Inc. [membranechemicals.com]

- 4. phexcom.com [phexcom.com]

- 5. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial sulfite respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mechanism of sulfite neurotoxicity: direct inhibition of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Activity of sodium this compound against planktonic and biofilm Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. An Evaluation of Alternatives to Nitrites and Sulfites to Inhibit the Growth of Salmonella enterica and Listeria monocytogenes in Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparative study of the lethal effect of metabisulphite on the viability of three bacterial species in bone meal and gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Inhibitory effect of sodium metabisulphite and chlorine on growth of Aspergillus spp. and Penicillium spp. strains isolated from marine shrimp – ScienceOpen [scienceopen.com]

- 18. Inhibitory effect of sodium metabisulphite and chlorine on growth of Aspergillus spp. and Penicillium spp. strains isolated from marine shrimp [agris.fao.org]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. microchemlab.com [microchemlab.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. DPPH radical scavenging capacity measurement [protocols.io]

- 27. DPPH Radical Scavenging Assay [mdpi.com]

- 28. marinebiology.pt [marinebiology.pt]

- 29. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 30. protocols.io [protocols.io]

- 31. benchchem.com [benchchem.com]

- 32. ABTS radical cation decolorization assay: Significance and symbolism [wisdomlib.org]

- 33. researchgate.net [researchgate.net]

- 34. A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism [mdpi.com]

- 35. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of Oxidation of Catechol Catalyzed by Polyphenol Oxidase by Inorganic Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

The Dual Role of Metabisulfites in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metabisulfite (Na₂S₂O₅) and potassium this compound (K₂S₂O₅) are inorganic salts widely employed in the pharmaceutical industry as excipients.[1] Their primary functions are to act as antioxidants and antimicrobial preservatives, thereby enhancing the stability and longevity of pharmaceutical preparations.[2][3] This technical guide provides an in-depth analysis of the multifaceted role of metabisulfites, with a focus on their mechanisms of action, quantitative efficacy, and the methodologies used for their evaluation.

When dissolved in water, metabisulfites form bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions, with the equilibrium being pH-dependent.[4][5] It is primarily the molecular sulfur dioxide (SO₂), which is in equilibrium with these ions in acidic conditions, that exerts the most potent antimicrobial effect.[2][6]

I. Mechanism of Action

Metabisulfites exhibit a dual mechanism of action, functioning as both an antioxidant and an antimicrobial agent. This dual functionality makes them a valuable excipient in a wide range of pharmaceutical formulations, including oral, parenteral, and topical preparations.[5][7]

Antioxidant Action

The primary role of metabisulfites in many pharmaceutical formulations is to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and other excipients.[1][3] This is particularly crucial for drugs that are susceptible to oxidation, such as adrenaline (epinephrine).[1][4] The antioxidant mechanism involves scavenging free radicals and reducing oxidative stress, which in turn extends the shelf life and maintains the therapeutic potency of the medication.[3] In aqueous solutions, bisulfite ions react with dissolved oxygen, thus preventing it from degrading the API.[3]

Antimicrobial Action

The antimicrobial properties of metabisulfites are most pronounced in acidic formulations.[3][7] The primary antimicrobial agent is molecular sulfur dioxide (SO₂), which can readily diffuse across the microbial cell membrane.[2][6] Once inside the cell, it disrupts key cellular processes, leading to the inhibition of growth and eventually cell death. The proposed mechanisms for this antimicrobial action include:

-

Enzyme Inhibition: SO₂ can react with thiol groups (-SH) in enzymes, leading to their inactivation.[7] This disrupts critical metabolic pathways within the microorganism.

-

Disruption of Cellular Signaling: By interfering with key enzymatic activities, metabisulfites can disrupt cellular signaling and metabolic pathways.

-

Reduction of ATP: Sulfites can react with adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to a decrease in cellular energy and subsequent damage.[7]

-

Interaction with Nucleic Acids: There is evidence to suggest that sulfites can interact with nucleic acids, potentially leading to mutations and inhibition of replication.[7]

The following diagram illustrates the proposed antimicrobial mechanism of action of this compound.

II. Quantitative Data on Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes available MIC data for sodium this compound against various microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Staphylococcus aureus | Bacterium (Gram-positive) | 512 µg/mL | [8] |

| Staphylococcus epidermidis | Bacterium (Gram-positive) | 1024 µg/mL | [8] |

| Staphylococcus lugdunensis | Bacterium (Gram-positive) | 512 µg/mL | [8] |

| Geotrichum candidum | Fungus (Yeast) | 0.25% (2500 µg/mL) | [9] |

| Aspergillus spp. | Fungus (Mold) | 3% (30,000 µg/mL) (most species) | [10] |

| Penicillium spp. | Fungus (Mold) | 3% (30,000 µg/mL) (most species) | [10] |

Note: The efficacy of this compound is highly pH-dependent, with greater activity at lower pH values. The values presented above should be considered in the context of the specific experimental conditions under which they were determined.

III. Experimental Protocols

Antimicrobial Effectiveness Testing (AET)

The Antimicrobial Effectiveness Test, as outlined in the United States Pharmacopeia (USP) General Chapter <51>, is a crucial procedure to evaluate the performance of a preservative in a pharmaceutical formulation.[11][12][13][14]

Objective: To determine if the antimicrobial preservative in a formulation is effective in preventing the proliferation or in reducing the number of microorganisms that may be introduced during manufacturing or use.

Methodology:

-

Preparation of Inoculum: Standardized cultures of challenge microorganisms are prepared. The typical panel includes:

-

Staphylococcus aureus (ATCC 6538)

-

Escherichia coli (ATCC 8739)

-

Pseudomonas aeruginosa (ATCC 9027)

-

Candida albicans (ATCC 10231)

-

Aspergillus brasiliensis (ATCC 16404) The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[13]

-

-

Inoculation of the Product: A separate container of the product is inoculated with each of the test microorganisms to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[15]

-

Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.[13]

-

Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are withdrawn from the inoculated containers.[13] The number of viable microorganisms in each aliquot is determined using standard plate count methods.

-

Interpretation of Results: The change in the log₁₀ of the concentration of viable microorganisms is calculated for each time point. The preservative system is considered effective if the microbial reduction meets the criteria specified in USP <51> for the specific product category.

The following diagram illustrates the general workflow for Antimicrobial Effectiveness Testing.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the accurate quantification of this compound in pharmaceutical formulations.[5][16][17][18][19] A common approach is reversed-phase HPLC (RP-HPLC) with UV detection.

Objective: To accurately determine the concentration of sodium this compound in a pharmaceutical product.

Methodology (Example RP-HPLC Method):

-

Chromatographic System:

-

Preparation of Standard Solutions:

-

A stock solution of sodium this compound of a known concentration is prepared in the mobile phase.

-

A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

-

-

Preparation of Sample Solution:

-

An accurately weighed portion of the pharmaceutical formulation is dissolved in the mobile phase.

-

The solution is filtered through a 0.45 µm filter before injection.[16]

-

-

Chromatographic Analysis:

-

The HPLC system is equilibrated with the mobile phase.

-

Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

The peak area of this compound in the chromatograms is recorded.

-

-

Calculation:

-

A calibration curve is constructed by plotting the peak areas of the standard solutions against their known concentrations.

-

The concentration of sodium this compound in the sample is determined by interpolating its peak area on the calibration curve.

-

IV. Chemical Stability and Degradation

Sodium this compound is susceptible to degradation, particularly in aqueous solutions and on exposure to air and moisture.[7] The primary degradation pathway involves oxidation to sodium sulfate.

The chemical reactions involved in the dissolution and degradation of sodium this compound in an aqueous environment are as follows:

-

Dissolution and Hydrolysis: Na₂S₂O₅ + H₂O → 2NaHSO₃ (Sodium Bisulfite)[3][4]

-

Oxidation: 2NaHSO₃ + O₂ → 2NaHSO₄ (Sodium Bisulfate)[3]

The following diagram illustrates the chemical degradation pathway of sodium this compound.

V. Conclusion

Metabisulfites play a critical role as both preservatives and antioxidants in a diverse range of pharmaceutical formulations. Their efficacy is dependent on the pH of the formulation, with optimal antimicrobial activity observed in acidic conditions. A thorough understanding of their mechanisms of action, quantitative antimicrobial efficacy, and appropriate analytical techniques for their quantification is essential for formulation scientists and researchers. The methodologies outlined in this guide, such as Antimicrobial Effectiveness Testing and HPLC analysis, are fundamental to ensuring the stability, safety, and efficacy of pharmaceutical products containing metabisulfites. Careful consideration of their chemical stability and potential for degradation is also crucial for the development of robust and reliable drug products.

References

- 1. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beerbrew.com [beerbrew.com]

- 3. benchchem.com [benchchem.com]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Activity of sodium this compound against planktonic and biofilm Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]

- 12. Antimicrobial Effectiveness Testing (USP 51) - Innovotech [innovotech.ca]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]

- 15. Preservative Efficacy Testing - Almac [almacgroup.com]

- 16. benchchem.com [benchchem.com]

- 17. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

The Impact of Sodium Metabisulfite on Enzyme Activity: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metabisulfite (Na₂S₂O₅) is a widely utilized chemical compound in the food, beverage, and pharmaceutical industries, primarily valued for its antioxidant and preservative properties.[1][2] Its efficacy is largely attributed to its ability to inhibit enzymatic reactions, particularly those leading to spoilage and degradation. This technical guide provides a comprehensive investigation into the effects of sodium this compound on various enzymes, with a focus on its inhibitory mechanisms, quantitative effects, and the experimental protocols required for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the enzymatic interactions of sodium this compound.

Introduction to Sodium this compound and its Enzymatic Interactions

Sodium this compound is an inorganic salt that, in aqueous solutions, forms sodium bisulfite (NaHSO₃), which exists in equilibrium with sulfur dioxide (SO₂).[3] It is these sulfur(IV) oxospecies that are responsible for its chemical reactivity and its potent effects on biological systems.[3] The primary mechanism by which sodium this compound exerts its preservative and anti-browning effects is through the inhibition of a variety of enzymes.[4][5] This guide will delve into the specific interactions of sodium this compound with key enzymes, including polyphenol oxidase (PPO), peroxidase, and a range of antioxidant enzymes.

Mechanisms of Enzyme Inhibition by Sodium this compound

The inhibitory action of sodium this compound on enzymes is multifaceted and can occur through several mechanisms:

-

Direct Interaction with the Enzyme: Sulfite (B76179) ions can directly bind to the enzyme, often irreversibly, leading to a conformational change that inactivates it.[6] In some cases, it can covalently modify amino acid residues within the active site, such as the histidine residues that coordinate with metal cofactors.[7]

-

Reaction with Enzymatic Products: Sodium this compound can react with the products of an enzymatic reaction, preventing subsequent steps in a biochemical pathway.[6][8] A prime example is its reaction with o-quinones produced by PPO, which prevents their polymerization into browning pigments.[6]

-

Reduction of Disulfide Bonds: As a reducing agent, sodium this compound can cleave disulfide bonds within the enzyme structure, which are often critical for maintaining the protein's tertiary structure and catalytic activity.[9]

-

Scavenging of Co-factors and Substrates: In some instances, sulfites can interact with necessary co-factors or substrates, rendering them unavailable for the enzymatic reaction.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of sodium this compound varies depending on the target enzyme, the source of the enzyme, and the experimental conditions such as pH and temperature. The following tables summarize the available quantitative data on the inhibition of various enzymes by sodium this compound.

Table 1: Inhibition of Polyphenol Oxidase (PPO) by Sodium this compound

| Enzyme Source | Substrate | Inhibition Type | IC₅₀ (mM) | Kᵢ (mM) | Reference(s) |

| Ginger (Zingiber officinale) | 4-methylcatechol | Non-competitive | Not Reported | Not Reported | [10] |

| Ginger (Zingiber officinale) | Pyrocatechol | Non-competitive | Not Reported | Not Reported | [10] |

| Falcaria vulgaris Bernh. | Not Specified | Non-competitive | 0.027 | 0.0237 | [11] |

| Lentil Sprouts (Lens culinaris) | Catechol | Not Specified | >20 | Not Reported | [12] |

IC₅₀: The concentration of an inhibitor that reduces the enzyme activity by 50%. Kᵢ: The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme.

Table 2: Effects of Sodium this compound on Other Enzymes

| Enzyme | Organism/Tissue | Sodium this compound Concentration | Observed Effect | Reference(s) |

| Peroxidase | Not Specified | 250 µM to 1000µM | Gradual decrease in activity | [13] |

| Superoxide (B77818) Dismutase (SOD) | Rat Stomach and Spleen | 1% and 4% in drinking water | Reduced activity | [14] |

| Glutathione (B108866) Peroxidase (GPx) | Rat Stomach and Spleen | 1% and 4% in drinking water | Reduced activity | [14] |

| Catalase (CAT) | Rat Stomach and Spleen | 1% and 4% in drinking water | Reduced activity | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of sodium this compound on enzyme activity.

General Protocol for Enzyme Inhibition Assay

This protocol can be adapted for various enzymes to determine the inhibitory effect of sodium this compound.

Materials:

-

Purified enzyme or tissue/cell extract containing the enzyme of interest

-

Specific substrate for the enzyme

-

Sodium this compound (as the inhibitor)

-

Buffer solution appropriate for the enzyme's optimal pH

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well plates

-

Pipettes and tips

-

Distilled water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in the appropriate buffer.

-

Prepare a stock solution of the substrate in the appropriate buffer.

-

Prepare a stock solution of sodium this compound in distilled water. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In separate tubes or wells, prepare the following reaction mixtures:

-

Control (No Inhibitor): Enzyme solution, buffer, and substrate.

-

Test (With Inhibitor): Enzyme solution, buffer, various concentrations of sodium this compound, and substrate.

-

Blank (No Enzyme): Buffer, substrate, and the highest concentration of sodium this compound.

-

-

-

Pre-incubation (optional but recommended):

-

Pre-incubate the enzyme with the different concentrations of sodium this compound for a specific period (e.g., 5-10 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all tubes/wells simultaneously.

-

-

Monitoring the Reaction:

-